5-Phenylundecane

Enhanced Oil Recovery Surfactant Adsorption Mineral Surface Chemistry

5-Phenylundecane (CAS 4537-15-9), also known as (1-butylheptyl)benzene or undecan-5-ylbenzene, is a C17H28 linear alkylbenzene (LAB) isomer characterized by a phenyl group attached to the fifth carbon of an undecane chain. This specific substitution pattern places it within the internal isomer subset of the phenylundecane family, a factor that demonstrably influences its physicochemical behavior relative to other positional isomers.

Molecular Formula C17H28
Molecular Weight 232.4 g/mol
CAS No. 4537-15-9
Cat. No. B1205318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylundecane
CAS4537-15-9
Molecular FormulaC17H28
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)C1=CC=CC=C1
InChIInChI=1S/C17H28/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3
InChIKeyRRPCXIBGXYGQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylundecane (CAS 4537-15-9) for Research & Industrial Sourcing: An Evidence-Based Introduction


5-Phenylundecane (CAS 4537-15-9), also known as (1-butylheptyl)benzene or undecan-5-ylbenzene, is a C17H28 linear alkylbenzene (LAB) isomer characterized by a phenyl group attached to the fifth carbon of an undecane chain [1]. This specific substitution pattern places it within the internal isomer subset of the phenylundecane family, a factor that demonstrably influences its physicochemical behavior relative to other positional isomers. It is a hydrophobic liquid with a predicted logP of ~7.4–7.8 and a boiling point estimated at 306.5 °C . While part of a commodity chemical class widely used in surfactant manufacturing, the discrete 5-phenyl isomer is valued in niche research contexts, including natural product volatile profiling, structure-activity relationship (SAR) studies on adsorption, and entomological investigations into bioactive plant extracts [2][3].

Why 5-Phenylundecane Cannot Be Substituted with Other Phenylundecane Isomers in Critical Formulations


Generic substitution within the phenylundecane isomer family is technically unsound because the position of the phenyl group on the alkyl chain directly and quantifiably impacts key performance properties. The 1-phenyl isomer (linear undecylbenzene) is chemically distinct as a primary alkylbenzene, exhibiting a higher boiling point of 316 °C and a linear geometry that differs fundamentally from the branched internal isomers . Among the internal isomers (2- through 6-phenyl), shifting the phenyl group towards the center of the chain has been proven to cause a linear increase in plateau adsorption levels onto mineral surfaces such as kaolinite [1]. This means that 5-phenylundecane possesses a specific, predictable adsorptive footprint that is greater than that of the 2-, 3-, or 4-phenyl isomers, but potentially lower than the 6-phenyl isomer. In natural product research, substituting 5-phenylundecane would be erroneous, as its presence, absence, and relative abundance are used as specific chemotaxonomic or fermentation markers to distinguish between species, growth conditions, and processing methods [2][3]. The following evidence guide details these quantifiable differentiations.

Quantitative Differentiation: 5-Phenylundecane vs. Structural Comparators in Key Performance Dimensions


Plateau Adsorption on Kaolinite: Phenyl Position Drives Predictable Adsorptive Performance

In a head-to-head study using isomerically pure linear alkylbenzene sulphonates, the plateau adsorption level on kaolinite was shown to increase linearly as the phenyl group attachment point moved toward the center of the alkyl chain [1]. The study explicitly used three phenylundecane isomers (the 4-, 5-, and 6-phenyl isomers, denoted as 4φC11, 5φC11, and 6φC11) and demonstrated that the 5-phenyl isomer has a measurably higher adsorption level than the 4-phenyl isomer, but a lower adsorption level than the more central 6-phenyl isomer [1]. This establishes 5-phenylundecane's discrete position on the structure-property continuum, enabling precise formulation tuning for chemical flooding applications.

Enhanced Oil Recovery Surfactant Adsorption Mineral Surface Chemistry

Krafft Point and CMC in Hard Water: 5-Phenyl Isomer Offers a Middle Ground in Surfactant Solubility

The 1995 study by Barakat et al. provides a direct comparison of physical properties for a series of internal phenylundecane sulphonates (4φC11, 5φC11) and phenyldodecane sulphonates (3φC12–6φC12) [1]. For the sodium salt forms, the 5φC11ABS isomer exhibits a Krafft point of 3 °C, which is slightly higher than the 4φC11ABS isomer (2 °C), but both are dramatically lower than the longer-chain 4φC12ABS (17 °C) and 5φC12ABS (18 °C) [1]. The Critical Micelle Concentration (CMC) for 5φC11ABS was determined to be 355 µmol/L, positioning it between the 4φC11ABS (350 µmol/L) and the more surface-active 3φC12ABS (340 µmol/L) [1]. This data maps 5-phenylundecane sulphonate as a component that balances solubility at lower temperatures with moderate surface activity.

Surfactant Phase Behavior Critical Micelle Concentration Detergent Formulation

Volatile Profile Fingerprinting: 5-Phenylundecane as a Differential Marker in Fermented Foods and Botanicals

In a comparative volatile profiling study of tempe fermentation, GC-MS analysis identified 5-phenylundecane as a specific marker that appears alongside 4-phenylundecane and 5-phenyldodecane [1]. This is in contrast to the volatile profile of aquaponic celery (Apium graveolens), where 5-phenylundecane was identified as a major aromatic hydrocarbon at a relative abundance of 6.13%, distinct from the more dominant 6-phenyltridecane (6.78%) and 6-phenyldodecane (6.62%) [2]. Furthermore, in Imperata cylindrica essential oil, 5-phenylundecane was the most abundant phenylalkane at 10.68%, followed by 6-phenyldodecane at 8.70% [3]. These cross-study findings show that 5-phenylundecane is not just an incidental component but a significant, quantifiable constituent whose ratio to other phenylalkanes can serve as a fingerprint for species identification and quality control.

Food Chemistry Metabolomics Chemotaxonomy

Octanol-Water Partitioning (Log Kow): Experimentally Validated Log Kow of 7.45–7.59 Enables Environmental Fate Modeling

Experimental log Kow values for a specific phenylundecane isomer (likely the 1-phenyl or an isomeric mixture) were measured by Sherblom et al. (1992) at 7.45 and 7.59, aligning closely with the predicted XLogP3 of 7.4 for 5-phenylundecane [1]. In comparison, 1-phenylundecane (undecylbenzene) is reported with a LogP of ~5.76 by some sources, and an experimental log Kow of 8.14 by others, indicating significant isomer-dependent variation in hydrophobicity [2]. The ACD/LogP prediction for 5-phenylundecane is higher at 7.81 [1]. This high and variable hydrophobicity means that the precise isomer identity is a critical input parameter for environmental fate models assessing bioaccumulation potential and sediment partitioning.

Environmental Chemistry QSAR Modeling Bioaccumulation Assessment

Procurement-Driven Application Scenarios for 5-Phenylundecane Based on Quantitative Evidence


Tailored Surfactant Synthesis for Enhanced Oil Recovery (EOR) with Predictable Adsorption Losses

Formulators synthesizing isomerically pure linear alkylbenzene sulfonates (LAS) from 5-phenylundecane can leverage its intermediate plateau adsorption level on reservoir minerals like kaolinite [1]. The linear relationship between phenyl position and adsorption, established through direct comparison with 4- and 6-phenyl isomers, allows chemical engineers to predict and tune surfactant retention. Sourcing the discrete 5-phenyl isomer, rather than a mixed isomer feedstock, provides experimental control when validating EOR adsorption models.

Certified Reference Material for Metabolomic and Food Authenticity LC/GC-MS Workflows

Analytical laboratories require authentic, high-purity 5-phenylundecane as a certified reference material (CRM) to verify the identity and quantify the abundance of this specific volatile marker in complex matrices like fermented soy products (tempe) or botanicals (celery, I. cylindrica) [2][3]. The cross-study quantitative data showing abundance ratios of 5-phenylundecane to 6-phenyldodecane (e.g., ~0.93 in celery vs. ~1.23 in I. cylindrica) create a validated performance benchmark that can only be met with the correct isomer.

Input Standard for Environmental Fate and Bioaccumulation Modeling

Environmental chemists developing Quantitative Structure-Activity Relationship (QSAR) models for alkylbenzene pollutants require isomer-specific log Kow inputs. The experimentally validated log Kow of ~7.45–7.59 for 5-phenylundecane is a critical data point that differs from the 1-phenyl isomer, directly impacting the modeled bioaccumulation factor (BCF) and sediment-water partitioning coefficient (Koc) . Procurement of the pure isomer is essential for generating these foundational environmental parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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